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Compound of Interest

Compound Name: 2-Bromo-1-methyl-1H-imidazole

Cat. No.: B101700

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the
heterocyclic compound 2-Bromo-1-methyl-1H-imidazole. Due to the limited availability of
public domain experimental spectra for this specific molecule, this guide presents predicted
spectroscopic data based on the analysis of structurally related compounds. Detailed
experimental protocols for obtaining such data are also provided to facilitate laboratory work.

Predicted Spectroscopic Data

The following tables summarize the expected quantitative data from key spectroscopic
techniques for the characterization of 2-Bromo-1-methyl-1H-imidazole. These predictions are
derived from the known spectral properties of substituted imidazoles and related bromo-
heterocyclic compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted *H NMR Spectroscopic Data for 2-Bromo-1-methyl-1H-imidazole
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Chemical Shift (8)

Multiplicity Integration Assignment
ppm
~7.1-73 Doublet 1H H-5
~6.9-7.1 Doublet 1H H-4
~3.6-3.8 Singlet 3H N-CHs

Solvent: CDCIz

Table 2: Predicted 13C NMR Spectroscopic Data for 2-Bromo-1-methyl-1H-imidazole

Chemical Shift (8) ppm Assighment
~128-132 C-2
~125-129 C-5
~118-122 C-4

~33-36 N-CHs

Solvent: CDCl3

Infrared (IR) Spectroscopy

Table 3: Predicted FT-IR Absorption Bands for 2-Bromo-1-methyl-1H-imidazole

Wavenumber (cm—?) Intensity Assignment

~ 3100 - 3150 Medium C-H stretching (aromatic)
~ 2950 - 3000 Medium C-H stretching (methyl)
~ 1500 - 1550 Strong C=N stretching

~ 1450 - 1500 Strong C=C stretching (ring)

~ 1250 - 1300 Medium C-N stretching

~ 600 - 700 Strong C-Br stretching
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Sample State: Solid (KBr pellet or ATR)

Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrometry Fragmentation for 2-Bromo-1-methyl-1H-imidazole

m/z Ratio Relative Intensity Assignment
) [M]* (Molecular ion peak with
161/163 High o
bromine isotopes)
82 Medium [M - Br]*
55 Medium [CsH3N]*

lonization Method: Electron lonization (EI)

Experimental Protocols

The following are detailed methodologies for the key experiments required to obtain the
spectroscopic data presented above.

Synthesis of 2-Bromo-1-methyl-1H-imidazole

A plausible method for the synthesis of 2-Bromo-1-methyl-1H-imidazole involves the direct
bromination of 1-methylimidazole.

Materials:

1-methylimidazole

N-Bromosuccinimide (NBS)

Acetonitrile (anhydrous)

Dichloromethane

Saturated aqueous sodium bicarbonate
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Brine

Anhydrous magnesium sulfate

Round-bottom flask

Magnetic stirrer

Separatory funnel

Rotary evaporator

Procedure:

Dissolve 1-methylimidazole (1.0 eq) in anhydrous acetonitrile in a round-bottom flask under
an inert atmosphere (e.g., nitrogen or argon).

Cool the solution to 0 °C using an ice bath.

Add N-Bromosuccinimide (1.05 eq) portion-wise to the stirred solution over 15-20 minutes,
maintaining the temperature at 0 °C.

Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

Monitor the reaction progress by Thin Layer Chromatography (TLC).

Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate.
Extract the aqueous layer with dichloromethane (3 x 50 mL).

Combine the organic layers and wash with brine.

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under
reduced pressure using a rotary evaporator.

Purify the crude product by column chromatography on silica gel.

Spectroscopic Characterization Workflow
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Synthesis & Purification

Synthesis of 2-Bromo-1-methyl-1H-imidazole

y

Purification (Column Chromatography)

/ y

NMR Spectroscopy
(*H and 13C)

FT-IR Spectroscopy Mass Spectrometry

\Dita Intevrpretation

Structural Elucidation

Click to download full resolution via product page

Caption: General workflow for the synthesis and spectroscopic characterization.

NMR Spectroscopy Protocol

Instrumentation:
e 400 MHz (or higher) NMR Spectrometer
Sample Preparation:

e Dissolve 5-10 mg of purified 2-Bromo-1-methyl-1H-imidazole in approximately 0.7 mL of
deuterated chloroform (CDCIs).

e Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
o Transfer the solution to a clean, dry 5 mm NMR tube.

1H NMR Acquisition:

© 2025 BenchChem. All rights reserved. 5/9 Tech Support


https://www.benchchem.com/product/b101700?utm_src=pdf-body-img
https://www.benchchem.com/product/b101700?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b101700?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

Pulse Program: Standard single-pulse experiment (e.g., zg30).

Spectral Width: 0-12 ppm.

Number of Scans: 16-64.

Relaxation Delay: 1-2 seconds.

Temperature: 298 K.

13C NMR Acquisition:

Pulse Program: Proton-decoupled pulse program (e.g., zgpg30).

Spectral Width: 0-160 ppm.

Number of Scans: 1024-4096 (or more, as needed for good signal-to-noise).

Relaxation Delay: 2-5 seconds.

Temperature: 298 K.

FT-IR Spectroscopy Protocol

Instrumentation:

o Fourier-Transform Infrared (FT-IR) Spectrometer with an Attenuated Total Reflectance (ATR)
accessory or KBr press.

Sample Preparation (ATR):

o Ensure the ATR crystal is clean by wiping it with a solvent such as isopropanol and allowing
it to dry completely.

e Place a small amount of the solid sample directly onto the ATR crystal.

o Apply pressure using the ATR clamp to ensure good contact between the sample and the
crystal.
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Data Acquisition:

Spectral Range: 4000-400 cm~1.

Resolution: 4 cm~1.

Number of Scans: 16-32.

Background: Collect a background spectrum of the empty, clean ATR crystal before running
the sample.

Mass Spectrometry Protocol

Instrumentation:

e Mass Spectrometer with Electron lonization (El) source and a Quadrupole or Time-of-Flight
(TOF) mass analyzer.

Sample Introduction:

o Direct insertion probe for solid samples or via Gas Chromatography (GC-MS) if the
compound is sufficiently volatile and thermally stable.

EI-MS Acquisition:

lonization Energy: 70 eV.

Source Temperature: 200-250 °C.

Mass Range: m/z 40-400.

Scan Speed: 1-2 scans/second.

Signaling Pathways and Logical Relationships

The following diagram illustrates the logical relationship between the spectroscopic techniques
and the structural information they provide for 2-Bromo-1-methyl-1H-imidazole.
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2-Bromo-1-methyl-1H-imidazole

CaHsBrN2

Molecular Weight: 161.00 g/mol

Analyzed by Analyzed by Analyzed by
Spectroscopic Techniques
A
1H & 3C NMR FT-IR Mass Spectrometry
Provides information on the carbon-hydrogen framework and chemical environment of nuclei. Identifies functional groups and bond vibrations. D i weight and ion pattern.
¥ Derived Structural Info'/rmation

Confirmation of C-H, C=N, C=C, and C-Br bonds.

Presence of imidazole ring protons, N-methyl group, and their connectivity. Confirmation of molecular formula and presence of bromine.

Click to download full resolution via product page

 To cite this document: BenchChem. [Spectroscopic Profile of 2-Bromo-1-methyl-1H-
imidazole: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b101700#spectroscopic-data-for-2-bromo-1-methyl-
1h-imidazole]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.
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Address: 3281 E Guasti Rd
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